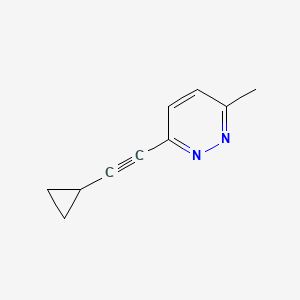
3-(Cyclopropylethynyl)-6-methylpyridazine
Übersicht
Beschreibung
3-(Cyclopropylethynyl)-6-methylpyridazine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Cyclopropylethynyl)-6-methylpyridazine is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C10H10N2
- Molecular Weight: 158.20 g/mol
The compound features a pyridazine ring substituted with a cyclopropylethynyl group and a methyl group, which may influence its interaction with biological systems.
Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:
- Receptor Binding: Similar compounds have been shown to bind with high affinity to multiple receptors, suggesting that this compound may also interact with key biological targets, potentially influencing signaling pathways.
- Biochemical Pathways: The compound is hypothesized to affect multiple biochemical pathways due to its structural similarities with other active compounds, leading to a variety of cellular effects.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance:
- Bacterial Strains: Preliminary assays indicated effective inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial potency .
Anticancer Activity
The compound has been evaluated for its anticancer potential:
- Cell Lines Tested: Studies involving human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) showed promising antiproliferative effects. The IC50 values were reported at approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate activity .
Study 1: Antimicrobial Efficacy
A recent study investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that the compound effectively inhibited MRSA growth, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 62.5 | E. coli |
| 78.12 | Staphylococcus aureus |
Study 2: Antiproliferative Effects
In another study focusing on cancer cell lines, the compound's effects were analyzed in terms of cell viability and proliferation rates:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These results underscore the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Eigenschaften
IUPAC Name |
3-(2-cyclopropylethynyl)-6-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-6-10(12-11-8)7-5-9-3-4-9/h2,6,9H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTXSPNVIXZIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C#CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















